molecular formula C14H9ClO3S B12270672 3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-2-benzofuran-1(3H)-one

3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-2-benzofuran-1(3H)-one

Cat. No.: B12270672
M. Wt: 292.7 g/mol
InChI Key: BVSAZXANXALXQP-UHFFFAOYSA-N
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Description

3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-2-benzofuran-1(3H)-one is a complex organic compound that features a benzofuran ring fused with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-2-benzofuran-1(3H)-one typically involves the condensation of 5-chloro-2-thiophene carboxaldehyde with 2-benzofuran-1(3H)-one under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-2-benzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-benzofuran-1(3H)-one: Lacks the thienyl group but shares the benzofuran core.

    5-chloro-2-thiophene carboxaldehyde: Contains the thienyl group but lacks the benzofuran moiety.

    3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-2-benzofuran-1(3H)-one: Similar structure with a bromine atom instead of chlorine.

Uniqueness

3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-2-benzofuran-1(3H)-one is unique due to the presence of both the benzofuran and thienyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H9ClO3S

Molecular Weight

292.7 g/mol

IUPAC Name

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H9ClO3S/c15-13-6-5-12(19-13)10(16)7-11-8-3-1-2-4-9(8)14(17)18-11/h1-6,11H,7H2

InChI Key

BVSAZXANXALXQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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